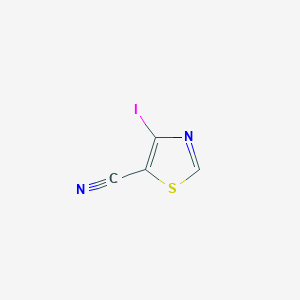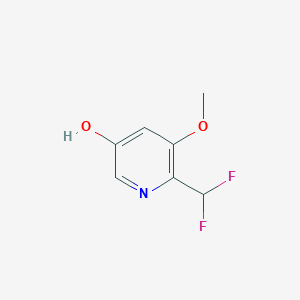
1-Ethynylanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethynylanthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of an ethynyl group attached to the anthracene core at the 1-position and two carbonyl groups at the 9 and 10 positions. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethynylanthracene-9,10-dione can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where 1-bromoanthracene-9,10-dione is reacted with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine to facilitate the coupling process.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and employing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethynylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming diols.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinone derivatives, while reduction can produce anthracene diols.
Aplicaciones Científicas De Investigación
1-Ethynylanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a probe in photophysical studies.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 1-Ethynylanthracene-9,10-dione and its derivatives involves interactions with various molecular targets. For instance, in biological systems, the compound can intercalate into DNA, disrupting replication and transcription processes. Additionally, its ability to generate reactive oxygen species (ROS) under certain conditions can lead to oxidative stress in cells, contributing to its antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
1-Ethynylanthracene-9,10-dione can be compared with other anthracene derivatives, such as:
9,10-Diphenylanthracene: Known for its use in organic light-emitting diodes (OLEDs) and as a sensitizer in chemiluminescence.
9,10-Dimethylanthracene: Used in photophysical studies and as a fluorescent probe.
Anthraquinone: Widely used in the dye industry and as a precursor for various chemical syntheses.
The uniqueness of this compound lies in its ethynyl group, which imparts distinct reactivity and properties compared to other anthracene derivatives.
Propiedades
Fórmula molecular |
C16H8O2 |
|---|---|
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
1-ethynylanthracene-9,10-dione |
InChI |
InChI=1S/C16H8O2/c1-2-10-6-5-9-13-14(10)16(18)12-8-4-3-7-11(12)15(13)17/h1,3-9H |
Clave InChI |
BCGJFAVYZTZPTE-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=C2C(=CC=C1)C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



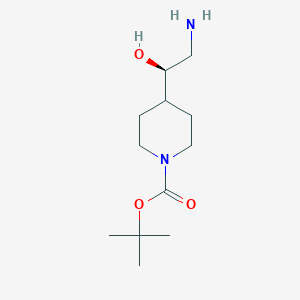
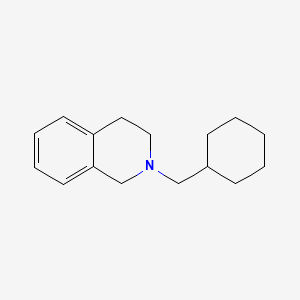
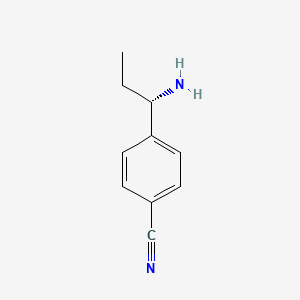
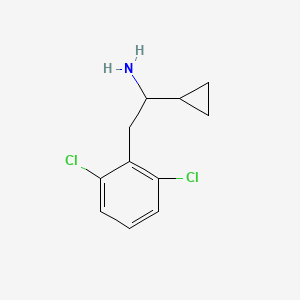
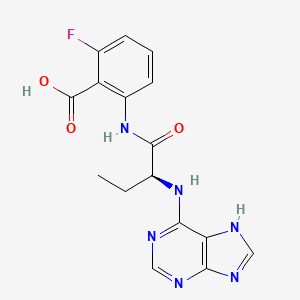
![3-(4-(Trifluoromethoxy)phenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B12967781.png)
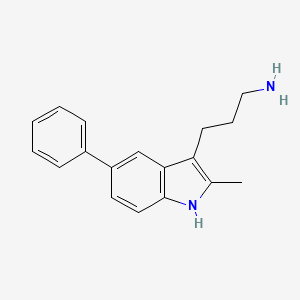

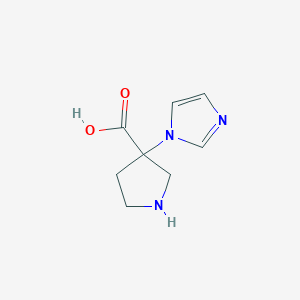
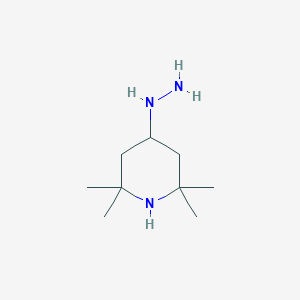
![2-(4'-(tert-Butyl)-[1,1'-biphenyl]-4-yl)-2-oxoacetaldehyde](/img/structure/B12967806.png)
